Product packaging for 4-(Azetidin-3-ylmethyl)morpholine(Cat. No.:CAS No. 1323486-66-3)

4-(Azetidin-3-ylmethyl)morpholine

Cat. No.: B3097891
CAS No.: 1323486-66-3
M. Wt: 156.23
InChI Key: BTFCQCDQVVGYGJ-UHFFFAOYSA-N
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Description

4-(Azetidin-3-ylmethyl)morpholine ( 1323486-66-3) is a heterocyclic amine compound of significant interest in medicinal chemistry and drug discovery . Its molecular formula is C8H16N2O, and it has a molecular weight of 156.23 g/mol . The structure incorporates both an azetidine (saturated four-membered nitrogen ring) and a morpholine (six-membered ring with oxygen and nitrogen) moiety, making it a versatile scaffold and building block . Azetidine rings are recognized as key pharmacophores in various biologically active molecules and are present in compounds such as the antihypertensive drug Azelnidipine . This compound is particularly valuable for constructing more complex molecules via reactions like aza-Michael additions, which are powerful methods for forming C–N bonds . It serves as a crucial intermediate in the synthesis of novel heterocyclic amino acid derivatives and other potentially bioactive substances . The product is offered exclusively for research purposes and is strictly not approved for human or veterinary diagnostic or therapeutic applications . For handling and storage, please consult the Safety Data Sheet. The related dihydrochloride salt (CAS 1323155-31-2) is also available for purchase .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B3097891 4-(Azetidin-3-ylmethyl)morpholine CAS No. 1323486-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azetidin-3-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-11-4-2-10(1)7-8-5-9-6-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFCQCDQVVGYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activities and Molecular Target Engagement of 4 Azetidin 3 Ylmethyl Morpholine and Its Derivatives

Enzyme Inhibition Studies of Compounds Incorporating the Scaffold

The unique structural features of the 4-(azetidin-3-ylmethyl)morpholine scaffold have been leveraged to design potent and selective enzyme inhibitors. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, offers a rigid and spatially defined framework that can be strategically functionalized to interact with specific enzyme active sites. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition by Azetidine-Containing Scaffolds

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL is a promising therapeutic strategy for various conditions, including neurodegenerative diseases and inflammation, as it leads to an increase in 2-AG levels. nih.gov

Recent research has focused on developing both reversible and irreversible MAGL inhibitors based on an azetidine scaffold. nih.gov A series of azetidinyl carbamates have been synthesized and evaluated, with some compounds demonstrating high potency and selectivity for MAGL. nih.gov For instance, the introduction of an azetidine moiety has been shown to be an effective strategy for reducing lipophilicity in MAGL inhibitors, a desirable property for drug candidates. nih.gov

CompoundTargetActivity/PotencyReference
Azetidinyl carbamate (B1207046) derivativesMAGLPotent and selective inhibition nih.gov
Piperazinyl azetidine derivativesMAGLReversible and irreversible inhibition nih.gov

MEK Pathway Modulation by Azetidine Derivatives

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Kinase (MEK)/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. nih.govresearchgate.net While direct studies on this compound's effect on the MEK pathway are not available, the modulation of this pathway by other small molecules provides a basis for potential investigation. For example, specific MEK inhibitors have been shown to prevent the progression of pulmonary fibrosis in preclinical models. nih.govresearchgate.net The development of azetidine-containing compounds as MEK inhibitors could offer novel therapeutic opportunities.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc-dependent enzyme that catalyzes the formation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. escholarship.orgnih.govnih.govrsc.org The discovery of selective inhibitors for NAPE-PLD is crucial for understanding its physiological roles. Although direct inhibition by this compound has not been reported, the exploration of various scaffolds has led to the identification of potent inhibitors. escholarship.orgnih.govrsc.org These studies provide a framework for designing novel NAPE-PLD inhibitors, and the azetidine-morpholine scaffold could serve as a valuable starting point for such endeavors.

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) are well-established targets for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov AChE inhibitors increase the levels of the neurotransmitter acetylcholine, while MAO inhibitors prevent the breakdown of monoamine neurotransmitters. nih.govmdpi.com The development of dual inhibitors that can target both enzymes is a current focus in medicinal chemistry. nih.gov While there is no specific data on this compound as an AChE or MAO inhibitor, various derivatives of other heterocyclic compounds have shown promising dual-inhibitory activity. nih.govresearchgate.net For example, certain ellagic acid derivatives have been identified as dual-targeting inhibitors of both AChE and MAO-B. nih.govresearchgate.net This suggests that the azetidine-morpholine scaffold could be functionalized to develop novel dual-acting inhibitors for neurodegenerative diseases.

Inhibitor TypeTarget Enzyme(s)Key FindingsReference(s)
Ellagic Acid DerivativesAChE and MAO-BDual-targeting inhibition with some compounds showing high potency for both enzymes. nih.gov, researchgate.net
Various Heterocyclic ScaffoldsAChE and MAO-BDevelopment of dual inhibitors is a promising strategy for Alzheimer's disease. nih.gov

Receptor Ligand Binding Investigations for Azetidine-Morpholine Analogs

The structural characteristics of the azetidine-morpholine core also make it a suitable framework for designing ligands that bind to specific receptors, thereby modulating their activity.

Trace Amine Associated Receptor 1 (TAAR1) Partial Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates the activity of monoaminergic systems, including dopamine (B1211576) and serotonin. nih.govresearchgate.net It has emerged as a promising target for the treatment of neuropsychiatric disorders. mdpi.com Partial agonists of TAAR1 are of particular interest as they may offer a more balanced therapeutic effect. nih.gov Research has led to the identification of potent and selective TAAR1 partial agonists. nih.govresearchgate.net Although specific studies on this compound are not available, the structural similarities to known TAAR1 ligands suggest that derivatives of this scaffold could exhibit TAAR1 activity. The development of azetidine-morpholine analogs as TAAR1 partial agonists could represent a novel approach for treating a range of central nervous system disorders. frontiersin.org

Compound/Analog TypeReceptor TargetActivityPotential Therapeutic ApplicationReference(s)
Selective LigandsTAAR1Partial AgonismNeuropsychiatric Disorders nih.gov, researchgate.net
Azetidine-Morpholine Analogs (Hypothetical)TAAR1Potential for Partial AgonismCentral Nervous System DisordersN/A

Broad-Spectrum Biological Activity Investigations of Related Compounds

The structural motifs of azetidine and morpholine (B109124) are prevalent in medicinal chemistry, contributing to a wide range of biological activities. Research into derivatives containing these rings has revealed significant potential in various therapeutic areas, including antimicrobial and anticancer applications.

Antimicrobial Activity (Antibacterial, Antifungal, Antimycobacterial)

Derivatives of azetidine and morpholine have been extensively studied for their ability to combat microbial infections. The four-membered azetidine ring, particularly in the form of 2-azetidinones (β-lactams), is a cornerstone of antibacterial therapy. pharmatutor.orgbepls.com Morpholine-containing compounds are also recognized for their potent antifungal properties. ijprems.com

Antibacterial and Antifungal Activity

The β-lactam ring of azetidinones is a well-known pharmacophore responsible for antibacterial effects against a spectrum of Gram-positive and Gram-negative bacteria. pharmatutor.org Studies have shown that novel synthetic azetidinone derivatives exhibit significant activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govptfarm.pl For instance, a series of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones demonstrated excellent activity against several microorganisms. nih.gov Similarly, certain 2-azetidinone derivatives synthesized from hippuric acid showed potent antimicrobial effects, with compound N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide being identified as a particularly effective agent. ptfarm.pl

Morpholine derivatives have also emerged as powerful antimicrobial agents. ijprems.com A series of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida and Aspergillus species. nih.gov Further optimization led to the discovery of N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide , which showed broad-spectrum antifungal activity. nih.gov Another study on morpholinoalkoxychalcones found that compound B.21 was highly effective against Enterococcus faecalis, while B.43 displayed significant potential in inhibiting Aspergillus niger and Candida albicans. eurekaselect.com Silicon-incorporated morpholine analogues have also been developed, with some showing superior fungicidal potential compared to existing drugs like fenpropimorph (B1672530) and amorolfine. nih.gov

Compound ClassTarget OrganismsKey FindingsReference(s)
Azetidinone derivativesStaphylococcus aureus, Vancomycin-resistant Enterococcus, Escherichia coli, Shigella dysentery, Aspergillus fumigatus, Candida albicansCompounds 5c, 5f, 5h, 5j, and 5m showed excellent, broad-spectrum activity. nih.gov
2-Azetidinone derivativesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus nigerCompound N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide was the most potent antimicrobial agent in the series. ptfarm.pl
2-(2-oxo-morpholin-3-yl)-acetamide derivativesCandida species, Aspergillus speciesN-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide demonstrated promising and broad antifungal in vitro activity against various fungi, including molds and dermatophytes. nih.gov
MorpholinoalkoxychalconesEnterococcus faecalis, Aspergillus niger, Candida albicansCompound B.21 was most effective against E. faecalis (MIC 0.6 mM), while B.43 was most effective against the fungal strains (MIC 2.04 mM). eurekaselect.com
Sila-morpholine analoguesCandida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, Aspergillus nigerTwelve of the fifteen synthesized compounds exhibited potent antifungal activity. Sila-analogue 24 showed superior fungicidal potential than fenpropimorph, fenpropidin, and amorolfine. nih.gov

Antimycobacterial Activity

The rise of drug-resistant Mycobacterium tuberculosis has spurred the search for new therapeutic agents. Azetidine derivatives have shown considerable promise in this area. nih.govacs.org A series of azetidine derivatives, termed BGAz, were identified with potent bactericidal activity against drug-sensitive and multidrug-resistant M. tuberculosis strains, with MIC₉₉ values below 10 μM. acs.org These compounds appear to work through a novel mechanism that inhibits the late-stage biosynthesis of mycolic acids. nih.govacs.org

Further research into N-[2-(substituted aryl)-3-chloro-4-oxoazetidin-1-yl]-2-(pyrazin-2-yloxy)acetamide and related compounds also revealed good antimycobacterial activity against the H37Rv strain of M. tuberculosis. nih.gov The presence of electron-withdrawing or -donating substituents like fluorine and methoxy (B1213986) was found to enhance activity by altering the compound's lipophilicity and permeability across the bacterial cell wall. nih.gov Spirocyclic azetidines equipped with a nitrofuran warhead have also demonstrated excellent activity against M. tuberculosis, with some compounds showing lower minimum inhibitory concentrations than the standard drug isoniazid. mdpi.com

Compound ClassTarget OrganismKey FindingsReference(s)
Azetidine (BGAz) derivativesMycobacterium tuberculosis (drug-sensitive and MDR strains)Elicited potent bactericidal activity (MIC₉₉ <10 μM) and demonstrated no detectable drug resistance. acs.org
Pyrazine-containing azetidinesMycobacterium tuberculosis (H37Rv strain)Compounds 28, 37, 43, and 51 showed good to promising antimycobacterial activity, influenced by lipophilicity-modifying substituents. nih.gov
Nitrofuran-Spirocyclic azetidinesMycobacterium tuberculosis (H37Rv strain)Showed high in vitro activity; two compounds had lower MIC values than isoniazid. mdpi.com
3-(morpholinomethyl)benzofuran derivativesMycobacterium tuberculosisCompounds 15a and 16a revealed moderate anti-tubercular activity with MIC values of 62.5 and 125 µg/ml, respectively. nih.gov

Applications in Anticancer Research

The structural features of azetidine and morpholine are also valuable in the design of anticancer agents. researchgate.net Derivatives incorporating these heterocycles have been investigated for their ability to inhibit cancer cell proliferation and target specific molecular pathways involved in tumor growth.

Azetidin-2-one derivatives have been identified as potential anti-breast cancer agents. nih.gov A study of twenty-five 2-azitidinone (β-lactam) derivatives found that they induced significant cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cell lines without affecting normal mammary epithelial cells. nih.gov The derivative 19w was particularly potent, showing strong anti-proliferative activity and inducing apoptosis by targeting the AKT/GSK3β cell survival pathway. nih.gov Other research has shown that azetidinone derivatives can possess potent cytotoxic activity against various microorganisms and brine shrimp, indicating broad biological effects. nih.gov

Morpholine is a key component in several anticancer drug candidates. researchgate.net For example, a series of 4-morpholino-2-phenylquinazolines were evaluated as inhibitors of PI3 kinase p110α, a critical enzyme in cancer cell signaling. nih.gov The thieno[3,2-d]pyrimidine (B1254671) derivative 15e from this series showed potent and selective inhibition of p110α and inhibited the proliferation of melanoma cells. nih.gov Additionally, 3-(morpholinomethyl)benzofuran derivatives have been developed as potential agents against non-small cell lung cancer. nih.gov Compounds 15a and 16a from this class not only inhibited the growth of lung cancer cell lines but also displayed good inhibitory activity against VEGFR-2, a key receptor in tumor angiogenesis. nih.gov

Compound ClassCancer Cell Line(s)Key Findings & Mechanism of ActionReference(s)
2-Azetidinone (β-lactam) derivativesMCF-7, MDA-MB-231 (Breast Cancer)Derivative 19w showed potent anti-proliferative activity (IC₅₀: 5.79 μM in MCF-7) and induced apoptosis via inhibition of the AKT/GSK3β pathway. nih.gov
4-morpholino-2-phenylquinazoline derivativesA375 (Melanoma)Thieno[3,2-d]pyrimidine derivative 15e was a potent and selective inhibitor of PI3 kinase p110α (IC₅₀: 2.0 nM) and inhibited cell proliferation. nih.gov
3-(morpholinomethyl)benzofuran derivativesA549, NCI-H23 (Non-Small Cell Lung Cancer)Compounds 15a and 16a efficiently inhibited cancer cell growth and showed good VEGFR-2 inhibitory activity (IC₅₀: 132.5 and 45.4 nM, respectively). nih.gov
1,3,4-oxadiazole/thiadiazole-azetidin-2-one derivativesMCF-7 (Breast Cancer)Derivatives AZ-5, 9, 10, 14, and 19 demonstrated high efficacy with 89% to 94% inhibition at various concentrations. nih.gov

Role in Drug Discovery and Development Research

Utilization of 4-(Azetidin-3-ylmethyl)morpholine as a Pharmaceutical Intermediate

This compound and its various salt forms, such as the dihydrochloride (B599025) and hydrochloride salts, are recognized as key building blocks in the synthesis of more complex pharmaceutical compounds. guidechem.combldpharm.combuyersguidechem.combldpharm.com Chemical suppliers categorize these compounds as pharmaceutical intermediates, highlighting their primary role as starting materials for drug development programs. guidechem.combldpharm.com The azetidine (B1206935) moiety, in particular, is considered a "privileged scaffold" in drug discovery due to its high molecular rigidity and stable nature. researchgate.net

The structure of this compound offers several advantages for synthetic chemists. The secondary amine on the azetidine ring provides a reactive site for further functionalization, allowing for its incorporation into a larger molecular framework. This makes it a versatile intermediate for creating diverse libraries of compounds for screening. The compound is often used in its hydrochloride or dihydrochloride form to improve handling and stability. bldpharm.comchemicalbook.com

Integration into Lead Optimization Campaigns

The this compound scaffold is frequently employed in lead optimization programs, where medicinal chemists systematically modify a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The azetidine portion can serve as a "stretched" or conformationally flexible analogue of more common rings like piperidine (B6355638) and piperazine, offering a way to explore new chemical space and improve binding to a biological target. researchgate.net

In the search for novel therapeutics, derivatives containing this scaffold have been investigated for a range of targets. For instance, in a project aimed at developing treatments for neuropathic pain, a series of compounds containing a homomorpholine structure was identified as a promising backup series. nih.gov This strategic move was made to mitigate the metabolic risks associated with an initial lead compound, demonstrating the role of such scaffolds in refining drug candidates. nih.gov Furthermore, the design and synthesis of quinazoline (B50416) derivatives incorporating morpholine (B109124) moieties have been pursued to develop new antitumor agents. researchgate.net The goal of these optimization campaigns is to identify molecules with potent and selective activity, and often with favorable in vitro pharmacokinetic profiles, making them suitable for further preclinical evaluation. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Azetidin-3-ylmethyl)morpholine derivatives with high purity?

  • Methodological Answer : Synthesis often involves reductive amination between aldehydes (e.g., 4-bromo-3-fluorobenzaldehyde) and azetidine-morpholine precursors in polar solvents like acetonitrile. Critical parameters include reaction temperature (25±5°C), stoichiometric balance, and agitation time (>3 hours) to ensure complete conversion. Post-synthesis purification via column chromatography (e.g., using silica gel) is essential to isolate the target compound from byproducts . Validation by 1^1H NMR and mass spectrometry (MS) is recommended to confirm structural integrity .

Q. How can spectrophotometric methods be validated for quantifying this compound in complex matrices?

  • Methodological Answer : UV-Vis spectrophotometry requires calibration curves with known concentrations of the compound in relevant solvents (e.g., methanol or aqueous buffers). Validation parameters include linearity (R2^2 > 0.99), limit of detection (LOD), and precision (relative standard deviation < 2%). Interference testing with structurally similar molecules (e.g., morpholine analogs) ensures specificity. Sample preparation may involve extraction from ointments or biological matrices using solvent partitioning .

Q. What challenges arise in purifying this compound derivatives, and how can they be mitigated?

  • Methodological Answer : Common challenges include co-elution of byproducts during chromatography and low yields due to hygroscopic intermediates. Strategies include:

  • Optimizing mobile-phase gradients (e.g., hexane/ethyl acetate mixtures) for better separation.
  • Using anhydrous conditions for moisture-sensitive intermediates.
  • Employing recrystallization with solvents like dichloromethane/hexane to improve crystal purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution on azetidine or morpholine rings) influence the biological activity of this compound?

  • Methodological Answer : Introduce substituents (e.g., halogenated aryl groups) via Suzuki coupling or nucleophilic substitution to study activity changes. For example, fluorophenyl derivatives may enhance membrane permeability, while bulky groups could affect target binding. Assess bioactivity using in vitro assays (e.g., enzyme inhibition or cell viability) and correlate with computational models (e.g., molecular docking) to identify critical pharmacophores .

Q. What strategies improve the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Stability can be enhanced by:

  • Replacing labile protons with electron-withdrawing groups (e.g., trifluoromethyl) to reduce nucleophilic attack.
  • Encapsulating the compound in amphiphilic carriers (e.g., liposomes) to shield it from aqueous degradation.
  • Conducting accelerated stability studies (40°C, 75% relative humidity) with HPLC monitoring to identify degradation pathways .

Q. How can computational models predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions to predict sites prone to oxidation or nucleophilic attack. Molecular dynamics simulations assess interactions with catalysts (e.g., palladium in cross-coupling reactions). Validate predictions experimentally using kinetic studies and in situ FTIR to monitor intermediate formation .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound derivatives?

  • Methodological Answer : Use a combination of:

  • Dynamic Light Scattering (DLS) to measure aggregation in aqueous solutions.
  • Differential Scanning Calorimetry (DSC) to determine melting points and polymorphic transitions.
  • Solubility parameter calculations (Hansen solubility parameters) to rationalize solvent compatibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-(Azetidin-3-ylmethyl)morpholine
Reactant of Route 2
4-(Azetidin-3-ylmethyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.